molecular formula C21H17ClN6O4S B2687279 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide CAS No. 1019098-52-2

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide

Cat. No.: B2687279
CAS No.: 1019098-52-2
M. Wt: 484.92
InChI Key: GGCRCQMCUAWVKF-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, an oxadiazole ring, and a pyrazole ring, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the pyrazole ring. The final step involves the acylation of the pyrazole derivative with 4-chlorophenyl acetic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups on the benzodioxole moiety can be reduced to amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzodioxole and oxadiazole moieties may play a role in binding to these targets, while the pyrazole ring could be involved in modulating the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide
  • **2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-fluorophenyl)acetamide

Uniqueness

The presence of the 4-chlorophenyl group in 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide distinguishes it from similar compounds, potentially leading to different biological activities and properties.

Biological Activity

The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide is a complex organic molecule notable for its diverse biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects, supported by relevant case studies and research findings.

The compound possesses the following chemical characteristics:

PropertyValue
Molecular Weight450.47 g/mol
Molecular FormulaC21H18N6O4S
LogP3.5136
Hydrogen Bond Acceptors9
Hydrogen Bond Donors3
Polar Surface Area104.996 Ų

These properties suggest a moderate lipophilicity and potential for various interactions within biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this one, particularly those containing oxadiazole and pyrazole moieties. In a literature review focusing on oxadiazole derivatives, it was found that these compounds exhibited significant bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Testing

In a comparative study of synthesized oxadiazole derivatives, the compound exhibited notable activity against Staphylococcus spp., with minimal cytotoxicity observed in normal cell lines (L929). The mechanism of action is believed to involve disruption of biofilm formation and inhibition of bacterial growth through interference with essential metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. For instance, in vitro studies using L929 cells showed that at specific concentrations (e.g., 100 µM), some derivatives displayed cytotoxic effects while others enhanced cell viability .

Table: Cytotoxicity Results

CompoundConcentration (µM)Viability (%) after 24hViability (%) after 48h
241009279
251006873
29509697

The results indicated that while some compounds were toxic at higher concentrations, others had a stimulatory effect on cell viability.

The biological activity of this compound may be attributed to its structural features, particularly the presence of the oxadiazole and pyrazole rings. These moieties are known for their ability to interact with various biological targets, including enzymes involved in metabolic pathways and receptors in cellular signaling .

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O4S/c1-33-21-17(18(23)28(26-21)9-16(29)24-13-5-3-12(22)4-6-13)20-25-19(27-32-20)11-2-7-14-15(8-11)31-10-30-14/h2-8H,9-10,23H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCRCQMCUAWVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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